molecular formula C21H27N3O2S B216089 3-cyclohexyl-2-{[2-oxo-2-(1-piperidinyl)ethyl]sulfanyl}-4(3H)-quinazolinone

3-cyclohexyl-2-{[2-oxo-2-(1-piperidinyl)ethyl]sulfanyl}-4(3H)-quinazolinone

Cat. No. B216089
M. Wt: 385.5 g/mol
InChI Key: NUXYVXKVYLKTAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-cyclohexyl-2-{[2-oxo-2-(1-piperidinyl)ethyl]sulfanyl}-4(3H)-quinazolinone is a chemical compound that belongs to the quinazolinone family. It has gained significant attention in the scientific community due to its potential application in various fields.

Mechanism of Action

The mechanism of action of 3-cyclohexyl-2-{[2-oxo-2-(1-piperidinyl)ethyl]sulfanyl}-4(3H)-quinazolinone is not fully understood. However, studies have suggested that the compound may exert its anticancer and antitumor activities by inhibiting the activity of certain enzymes and proteins involved in cancer cell growth and proliferation.
Biochemical and Physiological Effects
Studies have shown that 3-cyclohexyl-2-{[2-oxo-2-(1-piperidinyl)ethyl]sulfanyl}-4(3H)-quinazolinone exhibits significant biochemical and physiological effects. It has been found to induce apoptosis, inhibit cell proliferation, and reduce tumor growth in various cancer cell lines. The compound has also been shown to possess antifungal activity against certain fungal strains.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 3-cyclohexyl-2-{[2-oxo-2-(1-piperidinyl)ethyl]sulfanyl}-4(3H)-quinazolinone in lab experiments is its potential application in various fields, including cancer research, antifungal research, and neuroscience research. However, one of the limitations of using this compound is its low solubility in water, which may affect its bioavailability and limit its use in certain experiments.

Future Directions

There are several future directions for the research and development of 3-cyclohexyl-2-{[2-oxo-2-(1-piperidinyl)ethyl]sulfanyl}-4(3H)-quinazolinone. One potential direction is to further investigate the compound's mechanism of action and its potential application in cancer therapy. Another direction is to study its potential use as an antifungal agent and its efficacy against different fungal strains. Additionally, the compound's potential use as an anxiolytic and anticonvulsant agent could be explored further. Finally, the development of more efficient synthesis methods for this compound could also be an area of future research.

Synthesis Methods

The synthesis of 3-cyclohexyl-2-{[2-oxo-2-(1-piperidinyl)ethyl]sulfanyl}-4(3H)-quinazolinone involves the reaction of 2-mercaptoacetamide with 2-(1-piperidinyl)acetaldehyde followed by the reaction of the resulting product with cyclohexyl isocyanate. The compound is then purified using column chromatography to obtain the final product.

Scientific Research Applications

3-cyclohexyl-2-{[2-oxo-2-(1-piperidinyl)ethyl]sulfanyl}-4(3H)-quinazolinone has been extensively studied for its potential application in various fields. It has been found to exhibit anticancer, antitumor, and antifungal activities. The compound has also been studied for its potential use as an anticonvulsant and anxiolytic agent.

properties

Product Name

3-cyclohexyl-2-{[2-oxo-2-(1-piperidinyl)ethyl]sulfanyl}-4(3H)-quinazolinone

Molecular Formula

C21H27N3O2S

Molecular Weight

385.5 g/mol

IUPAC Name

3-cyclohexyl-2-(2-oxo-2-piperidin-1-ylethyl)sulfanylquinazolin-4-one

InChI

InChI=1S/C21H27N3O2S/c25-19(23-13-7-2-8-14-23)15-27-21-22-18-12-6-5-11-17(18)20(26)24(21)16-9-3-1-4-10-16/h5-6,11-12,16H,1-4,7-10,13-15H2

InChI Key

NUXYVXKVYLKTAG-UHFFFAOYSA-N

SMILES

C1CCC(CC1)N2C(=O)C3=CC=CC=C3N=C2SCC(=O)N4CCCCC4

Canonical SMILES

C1CCC(CC1)N2C(=O)C3=CC=CC=C3N=C2SCC(=O)N4CCCCC4

Origin of Product

United States

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